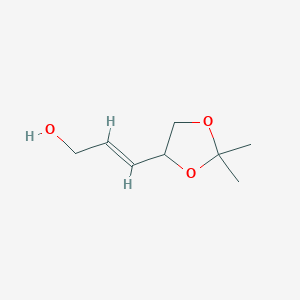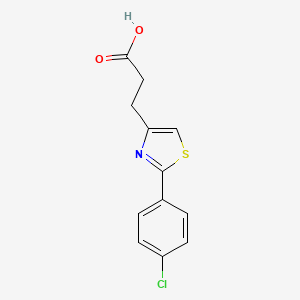
4-Thiazolepropionic acid, 2-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4-thiazolepropionic acid is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-thiazolepropionic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution with 4-Chlorophenyl Group:
Addition of Propionic Acid Moiety: The final step involves the addition of the propionic acid group, which can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-4-thiazolepropionic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-4-thiazolepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-4-thiazolepropionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-4-thiazolepropionic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can enhance the binding affinity to the target, while the propionic acid moiety can influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4-thiazoleacetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(4-Chlorophenyl)-4-thiazolebutyric acid: Contains a butyric acid moiety.
2-(4-Chlorophenyl)-4-thiazolevaleric acid: Features a valeric acid moiety.
Uniqueness
2-(4-Chlorophenyl)-4-thiazolepropionic acid is unique due to its specific combination of the thiazole ring, chlorophenyl group, and propionic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H10ClNO2S |
|---|---|
Molekulargewicht |
267.73 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-3-1-8(2-4-9)12-14-10(7-17-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChI-Schlüssel |
IZVJTMKKPYZOHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


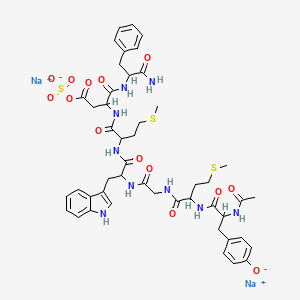

![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
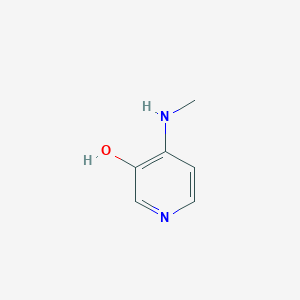
![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
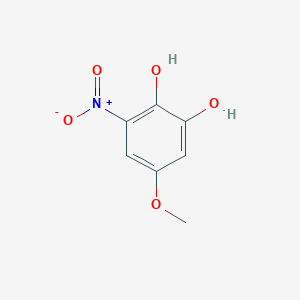
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)

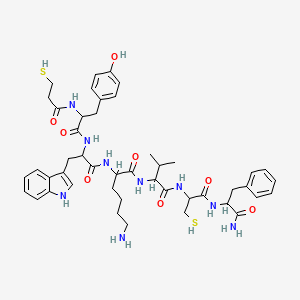
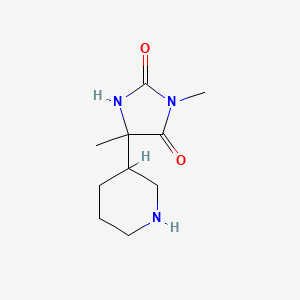
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)

